![molecular formula C27H34N4O4 B12356275 2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12356275.png)
2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BAY 60-7550 is a potent and selective inhibitor of type 2 cyclic nucleotide phosphodiesterase (PDE2). It has shown significant potential in various scientific research fields due to its high selectivity and potency. The compound is known for its ability to inhibit PDE2A, a dual-specificity phosphodiesterase, making it an attractive target for therapeutic interventions, particularly in central nervous system disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically involves the use of reagents such as dimethoxybenzyl chloride, phenylbutylamine, and various catalysts under controlled conditions .
Industrial Production Methods
Industrial production of BAY 60-7550 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is usually produced in powder form and stored at -20°C to ensure stability .
Chemical Reactions Analysis
Types of Reactions
BAY 60-7550 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its activity.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various analogs of BAY 60-7550, each with potentially different biological activities. These analogs are often studied to understand the structure-activity relationship of the compound .
Scientific Research Applications
BAY 60-7550 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of PDE2A and its effects on cyclic nucleotide signaling pathways.
Biology: Investigated for its role in modulating cellular processes, including cell proliferation and differentiation.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases, cognitive disorders, and other central nervous system conditions.
Industry: Utilized in the development of new pharmacological agents targeting PDE2A .
Mechanism of Action
BAY 60-7550 exerts its effects by selectively inhibiting PDE2A, leading to an increase in cyclic guanosine monophosphate (cGMP) levels within cells. This elevation in cGMP activates downstream signaling pathways, including the protein kinase G (PKG) and cAMP response element-binding protein (CREB) pathways. These pathways play crucial roles in regulating various cellular functions, including memory formation, cell survival, and neuroprotection .
Comparison with Similar Compounds
Similar Compounds
EHNA: Another PDE2 inhibitor but less potent compared to BAY 60-7550.
Sildenafil: A PDE5 inhibitor with different selectivity and therapeutic applications.
Vinpocetine: A PDE1 inhibitor used for cognitive enhancement.
Uniqueness of BAY 60-7550
BAY 60-7550 is unique due to its high selectivity and potency for PDE2A. It is more than 100-fold more potent than EHNA and exhibits greater selectivity compared to other PDE inhibitors like sildenafil and vinpocetine. This makes BAY 60-7550 a valuable tool for studying PDE2A-related pathways and developing targeted therapies .
Properties
Molecular Formula |
C27H34N4O4 |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C27H34N4O4/c1-17-25-27(33)29-24(16-20-13-14-22(34-3)23(15-20)35-4)30-31(25)26(28-17)21(18(2)32)12-8-11-19-9-6-5-7-10-19/h5-7,9-10,13-15,18,21,24,30,32H,8,11-12,16H2,1-4H3,(H,29,33)/t18-,21+,24?/m1/s1 |
InChI Key |
GYIYMXLUPXTHGY-BGNYOVEWSA-N |
Isomeric SMILES |
CC1=C2C(=O)NC(NN2C(=N1)[C@@H](CCCC3=CC=CC=C3)[C@@H](C)O)CC4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
CC1=C2C(=O)NC(NN2C(=N1)C(CCCC3=CC=CC=C3)C(C)O)CC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Methylphenyl)methoxy]piperidine](/img/structure/B12356208.png)
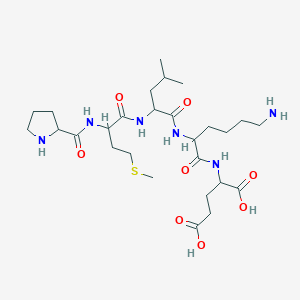

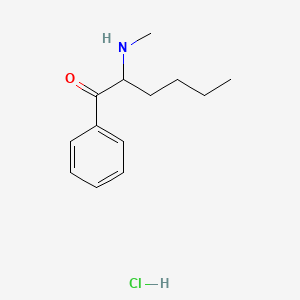
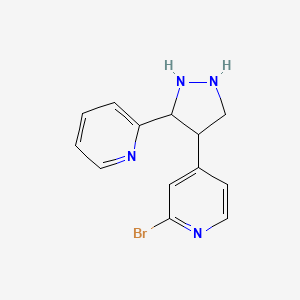
![N,N-dipropyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B12356225.png)
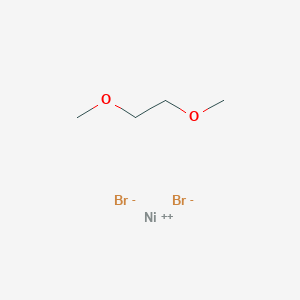
![2-oxo-N-[3-[2-(4-sulfamoylphenyl)ethylcarbamoyl]phenyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-4-carboxamide](/img/structure/B12356233.png)
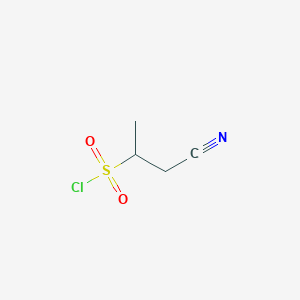
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethynyl-1,3-diazinane-2,4-dione](/img/structure/B12356243.png)

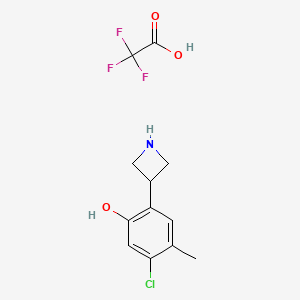
![(NE)-N-[1-(2-phenyl-1,3-thiazol-4-yl)ethylidene]hydroxylamine](/img/structure/B12356270.png)
